N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(morpholin-4-yl)propanamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(morpholin-4-yl)propanamide is a chemical compound with a molecular formula of C16H25NO4 It is known for its unique structure, which includes a morpholine ring and a dimethoxyphenyl group
Properties
CAS No. |
61999-72-2 |
|---|---|
Molecular Formula |
C17H26N2O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C17H26N2O4/c1-21-15-4-3-14(13-16(15)22-2)5-7-18-17(20)6-8-19-9-11-23-12-10-19/h3-4,13H,5-12H2,1-2H3,(H,18,20) |
InChI Key |
KNSWZWVJYBBODM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2CCOCC2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(morpholin-4-yl)propanamide typically involves the reaction of 3,4-dimethoxyphenethylamine with a suitable acylating agent, followed by the introduction of a morpholine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(morpholin-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or phenyl derivatives.
Scientific Research Applications
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(morpholin-4-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(morpholin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl group but lacks the morpholine ring.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide: Contains additional methoxy groups on the phenyl ring.
Uniqueness
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(morpholin-4-yl)propanamide is unique due to the presence of both the morpholine ring and the dimethoxyphenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
